2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran moiety, a piperidine ring, and a sulfonyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl group through sulfonation reactions. The final step involves the methylation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the piperidine ring and sulfonyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- 4-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Uniqueness
What sets 2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-19-16(21)11-27(23,24)13-6-8-20(9-7-13)18(22)15-10-12-4-3-5-14(25-2)17(12)26-15/h3-5,10,13H,6-9,11H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTIZQUQLUCYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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